(Z)-2-Methoxy-5-(2-(7-Methoxy-Benzo[D][1,3]Dioxol-5-Yl)Vinyl)Phenol (Z)-2-Methoxy-5-(2-(7-Methoxy-Benzo[D][1,3]Dioxol-5-Yl)Vinyl)Phenol
Brand Name: Vulcanchem
CAS No.: 111394-44-6
VCID: VC0053823
InChI: InChI=1S/C17H16O5/c1-19-14-6-5-11(7-13(14)18)3-4-12-8-15(20-2)17-16(9-12)21-10-22-17/h3-9,18H,10H2,1-2H3/b4-3+
SMILES: COC1=C(C=C(C=C1)C=CC2=CC3=C(C(=C2)OC)OCO3)O
Molecular Formula: C17H16O5
Molecular Weight: 300.3 g/mol

(Z)-2-Methoxy-5-(2-(7-Methoxy-Benzo[D][1,3]Dioxol-5-Yl)Vinyl)Phenol

CAS No.: 111394-44-6

Main Products

VCID: VC0053823

Molecular Formula: C17H16O5

Molecular Weight: 300.3 g/mol

(Z)-2-Methoxy-5-(2-(7-Methoxy-Benzo[D][1,3]Dioxol-5-Yl)Vinyl)Phenol - 111394-44-6

CAS No. 111394-44-6
Product Name (Z)-2-Methoxy-5-(2-(7-Methoxy-Benzo[D][1,3]Dioxol-5-Yl)Vinyl)Phenol
Molecular Formula C17H16O5
Molecular Weight 300.3 g/mol
IUPAC Name 2-methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol
Standard InChI InChI=1S/C17H16O5/c1-19-14-6-5-11(7-13(14)18)3-4-12-8-15(20-2)17-16(9-12)21-10-22-17/h3-9,18H,10H2,1-2H3/b4-3+
Standard InChIKey YTVCXBVFGQEBAL-ONEGZZNKSA-N
Isomeric SMILES COC1=C(C=C(C=C1)/C=C/C2=CC3=C(C(=C2)OC)OCO3)O
SMILES COC1=C(C=C(C=C1)C=CC2=CC3=C(C(=C2)OC)OCO3)O
Canonical SMILES COC1=C(C=C(C=C1)C=CC2=CC3=C(C(=C2)OC)OCO3)O
Synonyms 3,4-(methylenedioxy)-5-methoxy-3'-hydroxy-4'-methoxystilbene
combretastatin A-2
PubChem Compound 5386527
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator